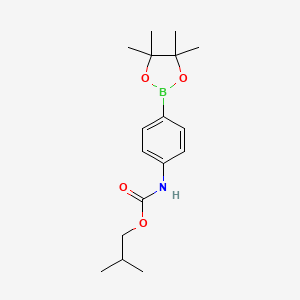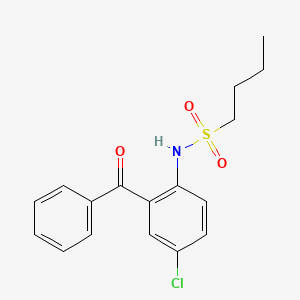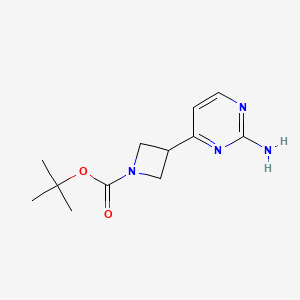
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea is a synthetic compound that is notable for its unique chemical structure and potential applications in various scientific fields. The compound features a cyclopropane ring, a quinoline moiety, and a methoxyphenethyl group, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea typically involves a multi-step process that includes the formation of key intermediates. Starting from commercially available precursors, the initial step may involve the cyclization of a suitable precursor to form the tetrahydroquinoline ring. Subsequent steps include the introduction of the cyclopropane carbonyl group and the methoxyphenethyl group through standard organic synthesis techniques such as alkylation, acylation, and condensation reactions. The specific conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow synthesis methods. These methods improve the efficiency and safety of the process by allowing precise control over reaction conditions. Optimized reaction parameters and advanced purification techniques, such as crystallization and chromatography, ensure consistent quality in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions to form more complex structures with potential new functionalities.
Reduction: : Reduction reactions may be employed to alter specific functional groups within the molecule.
Substitution: : The compound can participate in substitution reactions, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Common reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: : Catalysts such as palladium on carbon (Pd/C) or copper catalysts facilitate substitution reactions, often in the presence of suitable ligands and solvents.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions could lead to new compounds with varied side chains and functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is of interest in synthetic chemistry for the development of new reactions and catalysts. Its unique structure allows for the exploration of novel chemical transformations and the synthesis of complex molecules.
Biology
In biological research, 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea may be studied for its potential interactions with biological macromolecules. Investigations into its binding affinity and specificity can reveal insights into enzyme inhibition, receptor modulation, or other bioactivities.
Medicine
The compound could be explored for its therapeutic potential. Preliminary studies may investigate its efficacy as a drug candidate, examining its pharmacokinetics, bioavailability, and therapeutic index.
Industry
In the industrial context, the compound may be utilized as an intermediate in the synthesis of more complex molecules or as a reagent in specialized chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interactions at the molecular level. The cyclopropane ring and quinoline moiety are known to be involved in various molecular pathways. The compound may act on specific enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed mechanistic studies are necessary to elucidate these interactions and their implications for its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Unique Features
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea stands out due to its distinctive combination of functional groups and structural motifs. The presence of the cyclopropane ring and the methoxyphenethyl group imparts unique chemical and physical properties compared to other similar compounds.
List of Similar Compounds
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenyl)urea: : Lacks the methoxy substituent.
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-chlorophenethyl)urea: : Contains a chloro group instead of a methoxy group.
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenethyl)urea: : Differently positioned methoxy group on the phenyl ring.
Eigenschaften
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-29-20-9-4-16(5-10-20)12-13-24-23(28)25-19-8-11-21-18(15-19)3-2-14-26(21)22(27)17-6-7-17/h4-5,8-11,15,17H,2-3,6-7,12-14H2,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUIJZAJRUIQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(4-iodophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2421167.png)
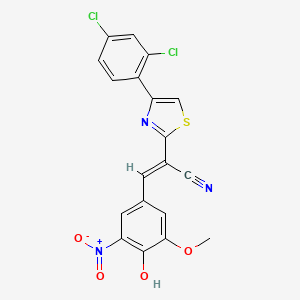
![6-Ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2421171.png)
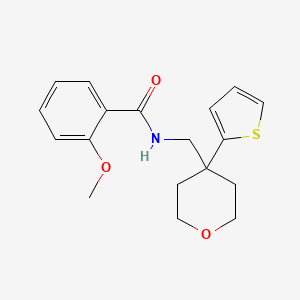
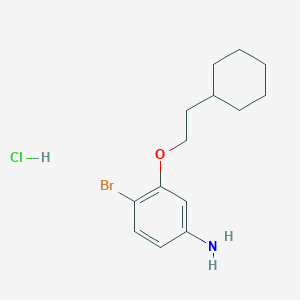
![N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2421175.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide](/img/structure/B2421176.png)
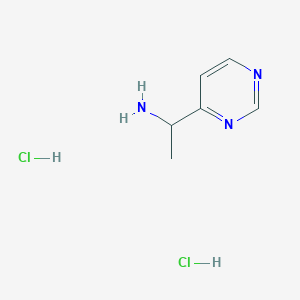
![2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2421180.png)
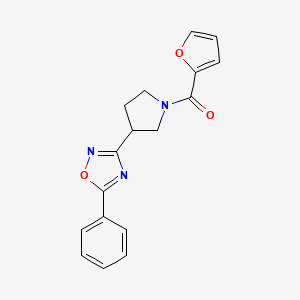
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B2421183.png)
